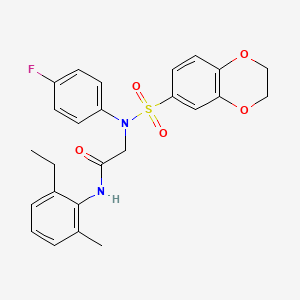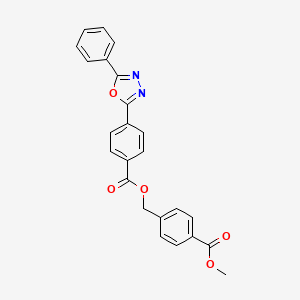![molecular formula C19H20O6S B3534419 methyl 4-[({3-[(4-methylphenyl)sulfonyl]propanoyl}oxy)methyl]benzoate](/img/structure/B3534419.png)
methyl 4-[({3-[(4-methylphenyl)sulfonyl]propanoyl}oxy)methyl]benzoate
描述
“Methyl 4-[({3-[(4-methylphenyl)sulfonyl]propanoyl}oxy)methyl]benzoate” is a chemical compound with the empirical formula C15H15NO4S . It is also known as “3- [ [ (4-Methylphenyl)sulfonyl]amino]-benzoic acid methyl ester” or "Methyl 3- { [ (4-methylphenyl)sulfonyl]amino}benzoate" . It is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .
Molecular Structure Analysis
The molecular weight of this compound is 305.35 . The structure of this compound includes a sulfonyl group attached to a 4-methylphenyl group, which is further connected to a propanoyl group. This entire structure is then connected to a benzoate group via an oxygen atom .Chemical Reactions Analysis
This compound has been found to induce β-catenin ubiquitination and proteasomal degradation . It selectively inhibits against Wnt signaling-dependent proliferation of cancer cells (IC50 <6 μM), while exhibiting little efficacy in Wnt-independent cultures (<10% inhibition at 10 μM) .Physical And Chemical Properties Analysis
The compound is a powder that is off-white to purple in color . It is soluble in DMSO at 25 mg/mL . The compound should be stored at a temperature of 2-8°C . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 395.2±25.0 °C at 760 mmHg, and a flash point of 192.8±23.2 °C .作用机制
Target of Action
The primary target of Methyl 4-[({3-[(4-methylphenyl)sulfonyl]propanoyl}oxy)methyl]benzoate (MSAB) is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686). This interaction induces β-catenin ubiquitination and proteasomal degradation .
Biochemical Pathways
The degradation of β-catenin affects the Wnt signaling pathway , which is essential for cell proliferation and differentiation. By degrading β-catenin, MSAB inhibits the Wnt signaling-dependent proliferation of cancer cells .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The result of MSAB’s action is the suppression of Wnt signaling-dependent proliferation of cancer cells . This makes it a potential therapeutic agent for treating cancers that are driven by aberrant Wnt signaling.
安全和危害
属性
IUPAC Name |
methyl 4-[3-(4-methylphenyl)sulfonylpropanoyloxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6S/c1-14-3-9-17(10-4-14)26(22,23)12-11-18(20)25-13-15-5-7-16(8-6-15)19(21)24-2/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPSVRZIGGQPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~1~-[4-(acetylamino)phenyl]-N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B3534351.png)
![N-(2-{3-[(4-nitrobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B3534363.png)
![2-[(2,6-dichlorobenzyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3534366.png)
![N-(2,4-dichlorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3534377.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(diphenylmethyl)piperazine](/img/structure/B3534387.png)
![N-[2-(butyrylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B3534395.png)
![3-chloro-N-[2-chloro-5-(propionylamino)phenyl]-4-methoxybenzamide](/img/structure/B3534398.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-phenylpropanamide](/img/structure/B3534403.png)
![3-(3-methylphenyl)-2-[(2-oxo-2-phenylethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3534405.png)


![2-({4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)acetamide](/img/structure/B3534422.png)